Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate
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Overview
Description
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[126212,6011,21018,22010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves multiple steps, including the formation of the hexacyclic core and the introduction of the dibromo and di(propan-2-yl)phenyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridyl: Commonly used as a ligand to form complexes with metal ions.
4,4′-Di-tert-butyl-2,2′-dipyridyl: Used as a ligand in various catalytic reactions.
2,2-bis(bromomethyl)propane-1,3-diol: Known for its use in polymer chemistry.
Uniqueness
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate stands out due to its unique hexacyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C44H41Br2NO6 |
---|---|
Molecular Weight |
839.6 g/mol |
IUPAC Name |
dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate |
InChI |
InChI=1S/C44H41Br2NO6/c1-7-9-18-52-43(50)29-17-15-27-36-32(45)20-30-34-28(41(48)47(42(30)49)40-24(22(3)4)12-11-13-25(40)23(5)6)16-14-26(38(34)36)37-33(46)21-31(35(29)39(27)37)44(51)53-19-10-8-2/h11-17,20-23H,7-10,18-19H2,1-6H3 |
InChI Key |
BNNFIIPKCMCORW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C5C6=C(C=CC3=C46)C(=O)N(C5=O)C7=C(C=CC=C7C(C)C)C(C)C)Br)Br)C(=O)OCCCC |
Origin of Product |
United States |
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